molecular formula C7H2ClF4NO3S B6312495 2-Chloro-4-fluoro-5-nitrophenyl trifluoromethyl sulfoxide CAS No. 1357626-24-4

2-Chloro-4-fluoro-5-nitrophenyl trifluoromethyl sulfoxide

Cat. No.: B6312495
CAS No.: 1357626-24-4
M. Wt: 291.61 g/mol
InChI Key: QSQZGBZPQWGRDR-UHFFFAOYSA-N
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Description

It is characterized by the presence of chloro, fluoro, nitro, and trifluoromethyl sulfoxide groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-nitrophenyl trifluoromethyl sulfoxide typically involves multiple steps. One common method starts with the reaction of 4-chloro-5-nitrobenzotrichloride with 3-chloro-2-fluoronitrosyl chloride to form an intermediate compound. This intermediate is then reacted with aluminum chloride and hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to handle the reagents and reaction conditions safely .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-nitrophenyl trifluoromethyl sulfoxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as iron powder or tin(II) chloride for reduction reactions.

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amino derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-fluoro-5-nitrophenyl trifluoromethyl sulfoxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceutical development due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-nitrophenyl trifluoromethyl sulfoxide involves its interaction with specific molecular targets and pathways. The compound’s unique functional groups allow it to participate in various chemical reactions, which can modulate biological pathways and molecular interactions. For example, the nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-4-fluoro-5-nitrophenyl trifluoromethyl sulfoxide include:

    2-Chloro-4-fluoro-5-nitrobenzotrichloride: Shares similar functional groups but lacks the trifluoromethyl sulfoxide group.

    4-Chloro-3-(trifluoromethyl)phenyl: Contains the trifluoromethyl group but differs in other functional groups.

Uniqueness

The presence of both nitro and trifluoromethyl sulfoxide groups makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

1-chloro-5-fluoro-4-nitro-2-(trifluoromethylsulfinyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4NO3S/c8-3-1-4(9)5(13(14)15)2-6(3)17(16)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQZGBZPQWGRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)C(F)(F)F)Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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